Methyl (1R,2R)-2-(bromomethyl)cyclobutane-1-carboxylate
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Description
Methyl (1R,2R)-2-(bromomethyl)cyclobutane-1-carboxylate, also known as MBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry. MBC is a cyclobutane derivative that has been synthesized using various methods and has shown promising results in scientific research. In
Scientific Research Applications
Stereodivergent Syntheses
Methyl (1R,2R)-2-(bromomethyl)cyclobutane-1-carboxylate serves as a precursor in the stereodivergent syntheses of novel organic compounds. For instance, Izquierdo et al. (2002) describe the efficient synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid. These β-amino acid derivatives, featuring enantiomeric β-amino acids, have been used to synthesize enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides, marking the first report of β-amino acid oligomers containing two directly linked cyclobutane residues (Izquierdo et al., 2002).
Organic Synthesis and Molecular Design
In the realm of organic synthesis, Kirillov et al. (2006) demonstrated the use of methyl 1-bromocyclohexanecarboxylate, a compound related to this compound, for the synthesis of 14-aryl-13-oxadispiro[3.1.5.3]tetradecane-5,12-diones via the Reformatsky reaction. This showcases the utility of such compounds in constructing complex molecular architectures with potential applications in drug design and materials science (Kirillov et al., 2006).
Molecular Structure Analysis
Moreover, the study by Kirillov, Nikiforova, and Dmitriev (2015) highlights the structural determination of ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate through X-ray crystallography, emphasizing the significance of cyclobutane derivatives in elucidating complex molecular geometries and contributing to the understanding of molecular interactions and stability (Kirillov et al., 2015).
Applications in Polymer Science
The work by Kitayama et al. (2004) explores the anionic polymerization of methyl cyclobutene-1-carboxylate, showing that cyclobutene derivatives can be polymerized into materials with unique thermal properties and potential applications in novel material synthesis. This research underlines the adaptability of cyclobutane derivatives in creating polymers with specific characteristics, expanding the toolbox available for material scientists and engineers (Kitayama et al., 2004).
properties
IUPAC Name |
methyl (1R,2R)-2-(bromomethyl)cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-10-7(9)6-3-2-5(6)4-8/h5-6H,2-4H2,1H3/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNBRXHWDWEMJM-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H]1CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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